Ethenesulfinic Acid
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Overview
Description
Ethenesulfinic acid is an organosulfur compound with the chemical formula C2H4O2S It is a sulfinic acid derivative of ethene, characterized by the presence of a sulfinic acid group (-SO2H) attached to an ethene backbone
Synthetic Routes and Reaction Conditions:
Oxidation of Ethenethiol: this compound can be synthesized by the controlled oxidation of ethenethiol (C2H4SH) using mild oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4). The reaction is typically carried out in an aqueous medium at low temperatures to prevent over-oxidation to ethenesulfonic acid.
Hydrolysis of Ethenesulfonyl Chloride: Another method involves the hydrolysis of ethenesulfonyl chloride (C2H4SO2Cl) in the presence of water or a dilute acid. This reaction yields this compound and hydrochloric acid as by-products.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ethenesulfonic acid (C2H4SO3H). Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield ethenethiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups. For example, reaction with alcohols can form sulfinic esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles
Major Products:
Oxidation: Ethenesulfonic acid
Reduction: Ethenethiol
Substitution: Sulfinic esters, sulfinamides
Scientific Research Applications
Ethenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it a valuable reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: Although not widely used industrially, this compound can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The sulfinic acid group (-SO2H) can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethenesulfinic acid can be compared with other sulfinic acids and related compounds:
Methanesulfinic Acid (CH3SO2H): Similar in structure but with a methyl group instead of an ethene backbone. It is more commonly used in industrial applications.
Benzenesulfinic Acid (C6H5SO2H): Contains a benzene ring, making it more aromatic and less reactive than this compound.
Ethenesulfonic Acid (C2H4SO3H): The fully oxidized form of this compound, with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: this compound is unique due to its ethene backbone, which imparts distinct reactivity compared to other sulfinic acids
Properties
IUPAC Name |
ethenesulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTMZNZYFRTOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457484 |
Source
|
Record name | Ethenesulfinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-39-7 |
Source
|
Record name | Ethenesulfinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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